![molecular formula C17H20N4OS B2736235 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2310158-94-0](/img/structure/B2736235.png)
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine, azetidine, thiophene, and cyclopentyl groups . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including nucleic acids . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Cyclopentyl is a cycloalkane with a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
- Compound I has demonstrated inhibitory activity against RTKs, which play crucial roles in cell signaling and cancer progression . These inhibitors are promising candidates for targeted cancer therapies.
- Researchers have evaluated the pharmacokinetics of Compound I. Understanding its absorption, distribution, metabolism, and excretion is essential for drug development .
- Compound I exhibits significant cytotoxic activity against lung cancer cell lines (A549) when tested using MTT assays. It has a lower IC50 value than the reference drug imatinib .
- Compound I shows antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species. Its minimum inhibitory concentration (MIC) values are noteworthy .
- The DPPH method revealed that Compound I has antioxidant properties, with an IC50 value comparable to that of ascorbic acid .
- The synthetic derivatives of Compound I were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra. Elemental analysis further validated their structures .
Inhibitors of Receptor Tyrosine Kinase (RTK)
Pharmacokinetic Profiles
Anticancer Activity Against Lung Cancer
Antibacterial and Antifungal Properties
Antioxidant Activity
Structure Confirmation and Characterization
Future Directions
properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-15(17(6-1-2-7-17)14-5-3-10-23-14)21-11-13(12-21)20-16-18-8-4-9-19-16/h3-5,8-10,13H,1-2,6-7,11-12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZONKWOBMNECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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